N-Cyclopropylaniline

Catalog No.
S679756
CAS No.
34535-98-3
M.F
C9H11N
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclopropylaniline

CAS Number

34535-98-3

Product Name

N-Cyclopropylaniline

IUPAC Name

N-cyclopropylaniline

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C9H11N/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9-10H,6-7H2

InChI Key

AOTWIFLKURJQGE-UHFFFAOYSA-N

SMILES

C1CC1NC2=CC=CC=C2

Canonical SMILES

C1CC1NC2=CC=CC=C2

The exact mass of the compound N-Cyclopropylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Cyclopropylaniline (CAS 34535-98-3) is a specialized secondary arylamine distinguished by the high ring strain (~28 kcal/mol) of its N-linked cyclopropyl group. In industrial and advanced laboratory procurement, it is sourced as a highly specific mechanistic probe and a 3-carbon synthon. Its primary value lies in its predictable electrochemical and photochemical behavior: upon single-electron oxidation, the resulting radical cation undergoes rapid, irreversible ring-opening to form a distonic iminium radical [1]. This property makes it a required reagent for mapping single-electron transfer (SET) versus hydrogen atom transfer (HAT) pathways in enzymatic assays, as well as a critical precursor for photoredox and electrocatalytic [3+2] annulations to synthesize complex cyclopentane architectures[2].

Procurement substitution with sterically similar secondary amines, such as N-isopropylaniline or N-methylaniline, fundamentally fails in advanced catalytic and analytical applications. While these analogs share similar baseline oxidation potentials and steric profiles, they lack the thermodynamic driving force provided by cyclopropane ring strain [1]. Consequently, upon one-electron oxidation, generic alkyl anilines undergo reversible oxidation or simple N-dealkylation, leaving them highly susceptible to back electron transfer (BET) and rendering them non-functional as radical clocks. Furthermore, they cannot generate the distonic radical cation intermediate required to act as a 3-carbon donor, completely preventing their use in[3+2] cycloaddition workflows where N-cyclopropylaniline delivers high-yield annulation products[2].

Irreversible Ring-Opening for SET vs. HAT Mechanistic Differentiation

N-Cyclopropylaniline is utilized to distinguish between single-electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms in cytochrome P450 and peroxidase assays. When oxidized via SET (e.g., by horseradish peroxidase), the compound undergoes rapid, irreversible cyclopropyl ring-opening driven by ~28 kcal/mol of strain energy, yielding specific ring-opened metabolites. In contrast, standard analogs like N-methylaniline or N-isopropylaniline lack this ring strain and undergo simple N-demethylation or reversible oxidation without fragmentation. This binary structural response makes N-cyclopropylaniline a required diagnostic tool in biocatalysis and drug metabolism studies where mechanistic mapping dictates downstream development [1].

Evidence DimensionThermodynamic driving force for irreversible radical cation fragmentation
Target Compound Data~28 kcal/mol strain energy release driving irreversible ring-opening
Comparator Or Baseline0 kcal/mol (N-isopropylaniline undergoes reversible oxidation or simple dealkylation)
Quantified DifferenceAbsolute mechanistic divergence (ring-opened vs. ring-intact metabolites)
ConditionsEnzymatic or chemical one-electron oxidation assays

Enables definitive proof of SET mechanisms in catalytic systems, a requirement for validating new photocatalysts or mapping enzyme active sites.

Precursor Viability in Redox-Neutral[3+2] Annulations

In the synthesis of complex cyclopentane derivatives, N-cyclopropylaniline acts as an efficient 3-carbon radical synthon. Under visible-light photoredox or direct electrocatalytic conditions, the compound reacts with alkenes (such as styrene or cyanochromones) to form aniline-substituted 5-membered carbocycles. Studies demonstrate that N-cyclopropylaniline achieves up to 81% yield in electrocatalytic intermolecular [3+2] annulations with alkenes. Substituting this precursor with N-methylaniline or N-isopropylaniline results in a complete failure of the reaction (0% yield), as these analogs cannot form the requisite distonic radical cation intermediate [1].

Evidence DimensionYield of aniline-substituted 5-membered carbocycles
Target Compound DataUp to 81% yield
Comparator Or Baseline0% yield (N-methylaniline / N-isopropylaniline)
Quantified DifferenceExclusive pathway access (81% vs. 0%)
ConditionsElectrocatalytic or visible-light mediated[3+2] annulation with alkenes

Provides synthetic chemists with an exclusive, high-yield route to complex cyclopentane architectures that cannot be accessed using standard alkyl anilines.

Suppression of Back Electron Transfer (BET) in Photochemical Kinetics

When evaluating the oxidative properties of triplet-state photosensitizers or dissolved organic matter (DOM), standard aniline probes systematically underestimate oxidation rates because their radical cations are vulnerable to back electron transfer (BET) or antioxidant quenching. N-cyclopropylaniline bypasses this repair mechanism. Upon near diffusion-controlled oxidation, its spontaneous ring-opening outcompetes BET. This allows N-cyclopropylaniline to provide accurate, unmasked kinetic data for triplet-state oxidation, whereas standard anilines yield artificially low net rate constants due to rapid signal quenching [1].

Evidence DimensionSusceptibility to Back Electron Transfer (BET) and Antioxidant Quenching
Target Compound DataNegligible (spontaneous irreversible ring-opening outcompetes BET)
Comparator Or BaselineHigh (standard anilines undergo rapid BET, masking true oxidation rates)
Quantified DifferenceElimination of kinetic underestimation in steady-state photolysis
ConditionsSteady-state photolysis with triplet-state photosensitizers or DOM

Ensures accurate kinetic measurements for environmental testing and photosensitizer development by preventing signal loss from reversible redox cycling.

Diagnostic Probing of Biocatalytic Mechanisms (Cytochrome P450 / Peroxidases)

Procured as a 'radical clock' substrate to definitively differentiate between single-electron transfer (SET) and hydrogen atom transfer (HAT) pathways based on the ratio of ring-opened to ring-intact metabolites [1].

Electrosynthetic and Photoredox Cyclopentane Annulation

Procured as a specialized 3-carbon synthon for the construction of aniline-substituted 5-membered carbocycles (e.g., cyclopenta[b]chromenocarbonitriles) via [3+2] cycloadditions with alkenes, achieving yields up to 81% where standard anilines fail [2].

Kinetic Benchmarking of Triplet-State Photosensitizers

Selected over standard anilines in environmental photochemistry and materials science to accurately measure oxidation rate constants without the confounding effects of back electron transfer (BET) [3].

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Wikipedia

N-Cyclopropylaniline

Dates

Last modified: 08-15-2023

Explore Compound Types